N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a chlorothiophene, a sulfonyl group, and a carboxamide .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzothiazole and chlorothiophene), a sulfonyl group attached to the chlorothiophene, and a carboxamide group attached to a piperidine ring .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electron-withdrawing sulfonyl and carboxamide groups . These groups could potentially participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely result in a relatively high melting point and significant solubility in polar solvents .Scientific Research Applications
Antipsychotic Agent Potential
- Research has investigated heterocyclic carboxamides, including derivatives of benzothiazol, for their potential as antipsychotic agents. These compounds have been evaluated for their binding to dopamine and serotonin receptors and their ability to antagonize certain responses in mice, indicating potential antipsychotic activity (Norman et al., 1996).
Antimicrobial Properties
- Derivatives of benzothiazol, similar to the specified compound, have been synthesized and screened for their antibacterial and antifungal activities. These compounds show variable activities against different bacterial and fungal strains, suggesting their utility in developing new antimicrobial agents (Patel et al., 2007); (Patel et al., 2009).
Antiproliferative and Anti-HIV Activity
- N-substituted benzothiazoles have been synthesized and evaluated for their antiproliferative activity against various human tumor-derived cell lines. Some compounds exhibit significant effects on specific cell lines, indicating their potential as anticancer agents. Additionally, these compounds were screened for anti-HIV activity, though no significant activity was observed in this domain (Al-Soud et al., 2010).
Metabolic Stability Enhancement
- Studies on heterocyclic analogues of benzothiazole have explored ways to improve metabolic stability, particularly in the context of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors. This research is significant for drug development, as metabolic stability is a crucial factor in the efficacy of pharmacological compounds (Stec et al., 2011).
Antimalarial Activity and COVID-19 Drug Potential
- Reactivity studies of benzothiazol derivatives have shown their potential as antimalarial agents. These compounds have also been evaluated for their properties relevant to COVID-19 drug development, indicating a broad spectrum of possible therapeutic applications (Fahim & Ismael, 2021).
Antimicrobial Agent Synthesis
- Piperazine-based benzothiazolyliminothiazolidinones have been prepared and evaluated as promising antimicrobial agents against various bacterial strains and a fungus. This research contributes to the development of new antimicrobial compounds (Patel & Park, 2015).
Antitumor Properties
- N-substituted benzothiazole derivatives have been synthesized and screened for their antitumor properties. Some compounds have shown promising results in inhibiting cancer cell growth, suggesting their potential in cancer therapy (Horishny et al., 2020).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S3/c18-14-8-9-15(26-14)27(23,24)21-10-4-3-6-12(21)16(22)20-17-19-11-5-1-2-7-13(11)25-17/h1-2,5,7-9,12H,3-4,6,10H2,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLRYCBRVZMSMCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)NC2=NC3=CC=CC=C3S2)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-2-yl)-1-((5-chlorothiophen-2-yl)sulfonyl)piperidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.